molecular formula C16H16O3 B1622457 Ethyl 3-(4-methoxyphenyl)benzoate CAS No. 607693-71-0

Ethyl 3-(4-methoxyphenyl)benzoate

Cat. No.: B1622457
CAS No.: 607693-71-0
M. Wt: 256.3 g/mol
InChI Key: JDEQDFXAERQEKA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 . The IUPAC name for this compound is ethyl 3’-methoxy[1,1’-biphenyl]-4-carboxylate .


Synthesis Analysis

The synthesis of similar benzoate compounds has been reported in the literature . The process typically involves three steps: alkylation, esterification, and another alkylation . However, the exact synthesis process for this compound is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, benzoate compounds are known to be involved in various reactions. For instance, the synthesis of ethyl benzoate involves the esterification of benzoic acid with ethanol .

Scientific Research Applications

Nonlinear Optical (NLO) Properties

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, a derivative of Ethyl 3-(4-methoxyphenyl)benzoate, shows promising potential as a material for nonlinear optical (NLO) applications. Studies using density functional theory (DFT) reveal significant static first and second hyperpolarizabilities, indicating strong NLO properties. This suggests its use in NLO materials, surpassing the performance of traditional NLO prototypical molecules like para-nitroaniline (Kiven et al., 2023).

Anti-Juvenile Hormone Activity

Research on Ethyl 4-(2-aryloxyhexyloxy)benzoates, closely related to this compound, indicates potential for inducing precocious metamorphosis in silkworm larvae. This finding highlights its role as a novel anti-Juvenile Hormone (JH) agent (Furuta et al., 2006).

Physico-chemical Properties in Beta-adrenolytics

Studies on compounds derived from this compound, specifically derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, have been conducted to explore their physico-chemical properties related to beta-adrenolytic activity. These studies offer insights into the relationship between the structure and biological activity of such compounds, useful in drug design (Stankovicová et al., 2014).

Synthesis and Optical Properties

The synthesis of Schiff base compounds from ethyl-4-amino benzoate, a derivative of this compound, has been studied. These compounds exhibit significant nonlinear refractive index (NRI) and optical limiting (OL) properties, indicating their potential application in optical devices (Abdullmajed et al., 2021).

Liquid Crystalline Behavior

Research into ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates, structurally related to this compound, shows liquid crystalline properties. These compounds, exhibiting smectic phases, are potential candidates for use in liquid crystal displays (LCDs) and temperature sensing devices (Mehmood et al., 2018).

Mechanism of Action

Future Directions

The future directions for the research and application of Ethyl 3-(4-methoxyphenyl)benzoate are not explicitly mentioned in the available resources. However, benzoate compounds have been studied for their potential use as local anesthetics , suggesting possible directions for future research.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-5-13(11-14)12-7-9-15(18-2)10-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQDFXAERQEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393031
Record name Ethyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607693-71-0
Record name Ethyl 3-(4-methoxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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